molecular formula C7H13N B1470551 3-Propylidenepyrrolidine CAS No. 1563461-47-1

3-Propylidenepyrrolidine

Cat. No.: B1470551
CAS No.: 1563461-47-1
M. Wt: 111.18 g/mol
InChI Key: ZSIXFAYVZOLAHC-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propylidenepyrrolidine is a chemical compound with the molecular formula C7H13N . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of pyrrolidine-based compounds, such as this compound, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .


Chemical Reactions Analysis

Pyrrolidine-based compounds, including this compound, are known for their diverse chemical reactions . These reactions often involve the ring construction from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Synthesis and Chemical Modification

  • Synthesis Methods : 3-Propylidenepyrrolidine derivatives, specifically 3-arylidenepyrrolidines, have been synthesized through various methods. These include modification of the 1-pyrroline ring, intramolecular, and intermolecular cyclization of unsaturated acyclic precursors, highlighting the adaptability of this compound in chemical synthesis (Смолобочкин & Газизов, 2019).

Applications in Biological Systems

  • Biomedical Research : In biomedical research, this compound derivatives have shown potential. For example, N-substituted-3-arylpyrrolidines have been identified as potent and selective ligands for serotonin 1A receptor, indicating potential utility in developing antianxiety and antidepressant agents (Ahn et al., 1999).

Magnetic Resonance Imaging (MRI) and Contrast Agents

  • MRI and Contrast Agents : Derivatives of pyrrolidine, including those related to this compound, have been used in MRI as contrast agents. Their role in probing the intracellular redox status of tumors via MRI demonstrates their application in advanced diagnostic techniques and cancer research (Hyodo et al., 2006).

Chemical Interactions and Reactions

  • Chemical Reactivity and Synthesis : The compound's versatility in reactions is evident. For instance, synthesis involving 3-aminopyrrolidine building blocks, used as intermediates for many pharmaceutically active substances, showcases its utility in diverse chemical synthesis pathways (Han et al., 2018).

Future Directions

Pyrrolidine-based compounds, including 3-Propylidenepyrrolidine, have shown promise in drug discovery due to their diverse biological activities . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

3-Propylidenepyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptotic cell death by modulating signaling pathways such as the Akt pathway . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors, which can result in enzyme inhibition or activation . For instance, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that further interact with cellular components, causing changes in gene expression and cellular function . Additionally, this compound can modulate the activity of signaling molecules, thereby influencing cellular pathways and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, which may result in long-term effects on cell viability and function . Additionally, the degradation products of this compound can also have biological activity, further complicating its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including organ toxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level must be reached for this compound to exert its biological effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound . Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of this compound in different cellular compartments . For example, this compound may be transported into the mitochondria or nucleus, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-Propylidenepyrrolidine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Propylamine", "Acetone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Benzaldehyde" ], "Reaction": [ "Step 1: Propylamine is reacted with acetone in the presence of sodium borohydride to form 3-propylidene-2,5-dimethylpyrrolidine.", "Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 3-propylidene-2,5-dimethylpyrrolidine.", "Step 3: The hydrochloride salt is then treated with sodium hydroxide to form the free base of 3-propylidene-2,5-dimethylpyrrolidine.", "Step 4: Finally, the free base is reacted with benzaldehyde in the presence of a catalyst to form 3-Propylidenepyrrolidine." ] }

CAS No.

1563461-47-1

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(3E)-3-propylidenepyrrolidine

InChI

InChI=1S/C7H13N/c1-2-3-7-4-5-8-6-7/h3,8H,2,4-6H2,1H3/b7-3+

InChI Key

ZSIXFAYVZOLAHC-XVNBXDOJSA-N

Isomeric SMILES

CC/C=C/1\CCNC1

SMILES

CCC=C1CCNC1

Canonical SMILES

CCC=C1CCNC1

Pictograms

Flammable; Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Propylidenepyrrolidine
Reactant of Route 2
3-Propylidenepyrrolidine
Reactant of Route 3
3-Propylidenepyrrolidine
Reactant of Route 4
3-Propylidenepyrrolidine
Reactant of Route 5
3-Propylidenepyrrolidine
Reactant of Route 6
3-Propylidenepyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.